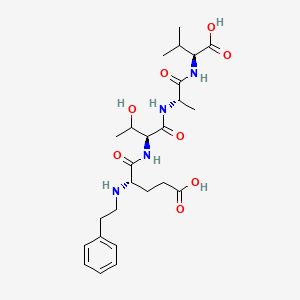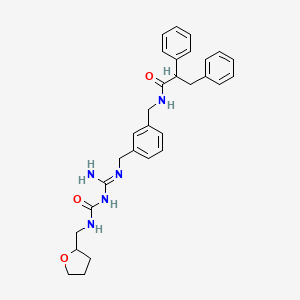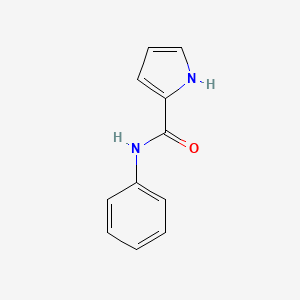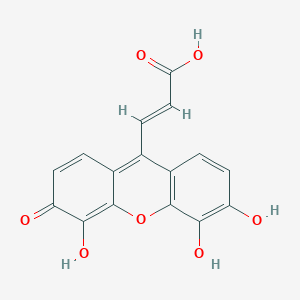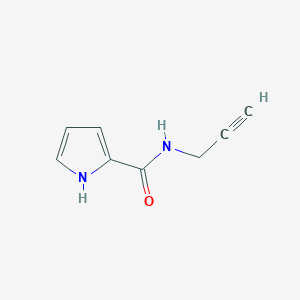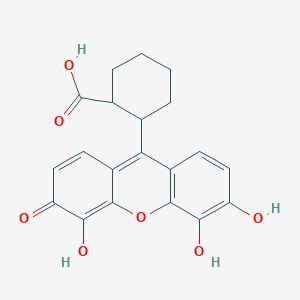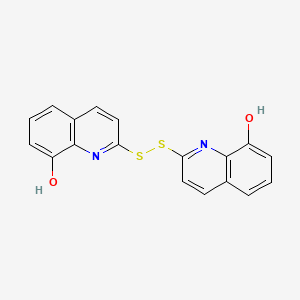
2,2'-Disulfanediyldiquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediyldiquinolin-8-ol is a compound that belongs to the quinoline family, which is known for its diverse biological and chemical properties. This compound features a unique structure with two quinolin-8-ol units connected by a disulfide bond.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 8-hydroxyquinoline with sulfur or sulfur-containing reagents under controlled conditions to form the disulfide bond .
Industrial Production Methods: Industrial production of this compound may utilize green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 2,2’-Disulfanediyldiquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl groups on the quinoline units can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated quinoline derivatives.
科学的研究の応用
2,2’-Disulfanediyldiquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to chelate metal ions and disrupt biological processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 2,2’-Disulfanediyldiquinolin-8-ol involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can form stable complexes with metal ions such as copper, zinc, and iron, affecting their availability and function in biological systems. This chelation can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .
類似化合物との比較
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the disulfide linkage.
2-Styryl-8-hydroxyquinoline: A derivative with enhanced cytotoxic properties due to the presence of a styryl group.
8-Nitroquinoline: A compound with different electronic properties due to the nitro group substitution
Uniqueness: 2,2’-Disulfanediyldiquinolin-8-ol is unique due to its disulfide linkage, which imparts distinct redox properties and the ability to form disulfide bonds with biological molecules. This feature enhances its potential as a therapeutic agent and a material with specific electronic properties .
特性
分子式 |
C18H12N2O2S2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-[(8-hydroxyquinolin-2-yl)disulfanyl]quinolin-8-ol |
InChI |
InChI=1S/C18H12N2O2S2/c21-13-5-1-3-11-7-9-15(19-17(11)13)23-24-16-10-8-12-4-2-6-14(22)18(12)20-16/h1-10,21-22H |
InChIキー |
XHJJWLOYIZUQTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)SSC3=NC4=C(C=CC=C4O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



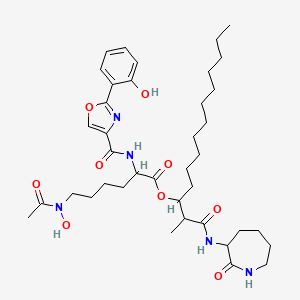
![2-(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)-N-methylacetamide](/img/structure/B10852057.png)
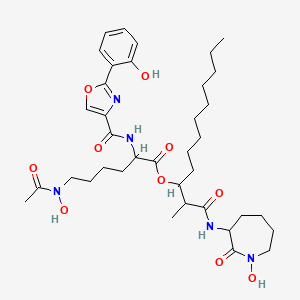
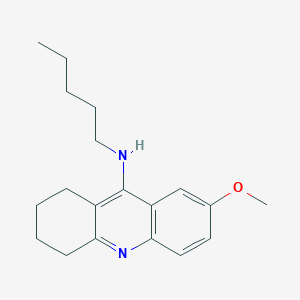
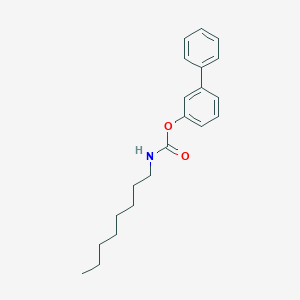
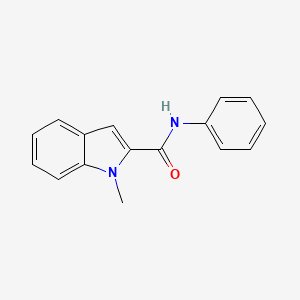
![N-[1-[[1-[[1-[(6-amino-1-hydroxyhexan-2-yl)amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide](/img/structure/B10852102.png)
